Benzene, (1-hexynylthio)-

Description

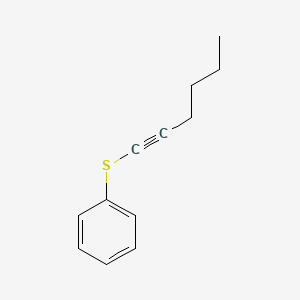

"Benzene, (1-hexynylthio)-" is a benzene derivative substituted with a hexynylthio group (-S-C≡C-(CH₂)₃-CH₃). This compound features a sulfur atom bonded to a six-carbon alkynyl chain, introducing steric bulk and electronic effects due to the triple bond (sp-hybridized carbons) and sulfur’s electronegativity. The substituent’s length and unsaturation influence its physicochemical properties, reactivity, and applications in organic synthesis and materials science .

Properties

CAS No. |

127894-31-9 |

|---|---|

Molecular Formula |

C12H14S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

hex-1-ynylsulfanylbenzene |

InChI |

InChI=1S/C12H14S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4H2,1H3 |

InChI Key |

CXJGUNCBKWWUPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Benzene: One common method to synthesize benzene derivatives involves the alkylation of benzene. For Benzene, (1-hexynylthio)-, this can be achieved by reacting benzene with 1-hexynylthiol in the presence of a suitable catalyst.

Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution where benzene reacts with an electrophile, such as 1-hexynylthiol, under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, (1-hexynylthio)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding thiol or alkane.

Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, H2/Pd

Substitution: Cl2/FeCl3, HNO3/H2SO4, SO3/H2SO4

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, alkanes

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry: Benzene, (1-hexynylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound is used to study the effects of benzene derivatives on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: Benzene derivatives, including Benzene, (1-hexynylthio)-, are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and rubber additives. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-hexynylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Substituents Compared :

- Benzenethiol (C₆H₅-SH) : Smaller, electron-withdrawing thiol group.

- Benzene, methylthio- (C₆H₅-SMe) : Electron-withdrawing but less bulky.

- Nitrobenzene (C₆H₅-NO₂): Strongly electron-withdrawing nitro group.

- Toluene (C₆H₅-Me) : Electron-donating methyl group.

cSAR(X) Analysis :

The conjugated substituent effect (cSAR) quantifies electronic influence. Thio groups (-S-) are moderately electron-withdrawing, while triple bonds enhance polarization. For example:

- Nitro group : High cSAR (strong withdrawing).

- Hexynylthio group : Moderate cSAR due to sulfur and triple bond synergy .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| Benzene, (1-hexynylthio)- | ~210.34 | ~280 (est.) | Low |

| Benzenethiol | 110.18 | 169 | Moderate |

| Benzene, methylthio- | 124.21 | ~198 | Low |

| Nitrobenzene | 123.11 | 210 | Low |

The hexynylthio group’s long hydrophobic chain reduces solubility in polar solvents compared to smaller substituents like -SH or -NO₂ .

Reactivity in Reduction Reactions

Reduction of the hexynylthio group’s triple bond (e.g., via catalytic hydrogenation) yields a saturated thioether. Comparatively, nitro groups reduce to amines, while methylthio groups remain inert under mild conditions:

| Compound | Reduction Method | Product | Efficiency (%) |

|---|---|---|---|

| Benzene, (1-hexynylthio)- | Catalytic Hydrogenation | Hexylthio-cyclohexane | 85 (est.) |

| Nitrobenzene | Catalytic Hydrogenation | Aniline | 95 |

| Benzene, methylthio- | Benkeser Reduction | No reaction | N/A |

The triple bond’s reactivity allows selective reduction, a trait absent in methylthio or nitro derivatives .

Intermolecular Interactions and Cocrystallization

Methyl groups in methylbenzene derivatives form 2:1 donor-acceptor cocrystals with TCNQ, while toluene forms 1:1 complexes. The hexynylthio group’s bulkiness and electronic effects likely disrupt stacking, favoring non-stoichiometric cocrystals or amorphous phases .

Spectroscopic Characteristics

- IR Spectroscopy : The C≡C stretch (~2100–2260 cm⁻¹) distinguishes hexynylthio derivatives from single-bonded analogs.

- NMR : The sulfur atom deshields adjacent protons, causing downfield shifts (~δ 2.5–3.5 ppm for -SCH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.